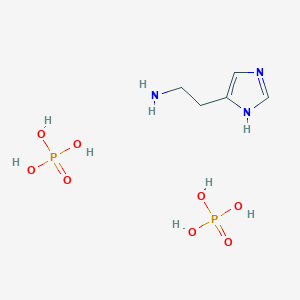

Histamine Phosphate

Description

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2H3O4P/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIBQGJKHVBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058759 | |

| Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-74-1 | |

| Record name | Histamine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine--orthophosphoric acid (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWB37T4WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dichotomous Action of Histamine Phosphate on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the action of histamine phosphate on smooth muscle tissues. Histamine, a biogenic amine, elicits a dual response—either contraction or relaxation—depending on the subtype of histamine receptor expressed on the smooth muscle cells and the corresponding signal transduction pathways activated. This document details these pathways, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the core mechanisms.

Histamine Receptors in Smooth Muscle: The Basis of a Dual Response

Histamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[1][2] In smooth muscle, the two primary subtypes responsible for mediating histamine's effects are the H1 and H2 receptors.[2][3]

-

Histamine H1 Receptor: Predominantly coupled to Gq/11 proteins, activation of H1 receptors typically leads to smooth muscle contraction.[1][4] This is the primary pathway for histamine-induced bronchoconstriction and intestinal cramping.[5]

-

Histamine H2 Receptor: Coupled to Gs proteins, activation of H2 receptors generally results in smooth muscle relaxation.[3][4] This effect is observed in tissues like the gastric corpus and some vascular smooth muscle.[6][7]

The net effect of histamine on a specific smooth muscle tissue is therefore determined by the relative expression and functional coupling of these two receptor subtypes.

Mechanism of Action: H1 Receptor-Mediated Contraction

The contractile response of smooth muscle to histamine is initiated by the activation of the H1 receptor and the subsequent Gq/11-PLC-IP3 signaling cascade.[1][4]

-

Receptor Activation: this compound binds to the H1 receptor on the smooth muscle cell membrane.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[1]

-

PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[1][8]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[1][8][9] This initial, rapid increase in intracellular Ca2+ is independent of extracellular calcium.[10]

-

PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which can phosphorylate various downstream targets, further contributing to the contractile response.[1]

-

Contraction: The increased cytosolic Ca2+ binds to calmodulin.[11] The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction.[8][11]

Mechanism of Action: H2 Receptor-Mediated Relaxation

In contrast to the H1 pathway, H2 receptor activation leads to smooth muscle relaxation through a Gs-adenylyl cyclase-cAMP-dependent mechanism.[4][7]

-

Receptor Activation: Histamine binds to the H2 receptor.

-

G Protein Coupling: The receptor activates the stimulatory G protein, Gs.

-

Adenylyl Cyclase Activation: The Gαs-GTP subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[7]

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).[12]

-

PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[4][7]

-

Relaxation: PKA phosphorylates several downstream targets that promote relaxation. This can include:

-

Phosphorylation and inhibition of MLCK, which reduces myosin light chain phosphorylation.[7]

-

Activation of K+ channels (like KATP channels), leading to membrane hyperpolarization, which reduces the opening of voltage-gated Ca2+ channels and lowers intracellular Ca2+.[4]

-

In some tissues, the relaxation is mediated by the production of nitric oxide (NO) via the NO/sGC pathway.[6]

-

Quantitative Data

The following tables summarize key quantitative parameters related to histamine's action on smooth muscle, derived from various experimental studies.

Table 1: EC50 Values for Histamine-Induced Responses in Smooth Muscle

| Tissue Preparation | Species | Response | Histamine EC50 (M) | Reference |

| DDT1MF-2 cell line (vas deferens) | Hamster | Ca2+ Mobilization | 1.3 ± 0.7 x 10⁻⁵ | [10] |

| Primary Myometrial Smooth Muscle Cells | Human | IP3 Production | ~1 x 10⁻⁶ | [9] |

| Guinea Pig Ileum | Guinea Pig | Contraction | pEC50 = 7.707 (≈ 1.96 x 10⁻⁸) | [13] |

| Human Bronchial Smooth Muscle Cells | Human | Ca2+ Mobilization | 3.00 ± 0.25 x 10⁻⁶ | [14] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pEC50 is the negative logarithm of the EC50.

Table 2: Antagonist Affinity and Experimental Concentrations

| Antagonist | Receptor Target | Tissue | Species | Parameter | Value | Reference |

| Mepyramine | H1 | Guinea Pig Ileum | Guinea Pig | pA2 | 9.18 | [13] |

| Mepyramine | H1 | DDT1MF-2 cell line | Hamster | Kd (nM) | 1.0 ± 0.4 | [10] |

| Mepyramine | H1 | Guinea Pig Ileum | Guinea Pig | Experimental Conc. (M) | 10⁻⁸ | [15] |

| Chlorpheniramine | H1 | Human Bronchial Smooth Muscle | Human | Experimental Conc. (M) | 10⁻⁶ | [14] |

| Famotidine | H2 | Guinea Pig Ileum | Guinea Pig | Experimental Conc. (M) | 10⁻⁷ | [15] |

| Ranitidine | H2 | Human Gastric Corpus | Human | Experimental Conc. (M) | 0.5 x 10⁻³ | [6] |

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. Kd (Dissociation constant) represents the affinity of the antagonist for the receptor.

Experimental Protocols

The characterization of histamine's mechanism of action relies on established pharmacological and cell biology techniques.

Isolated Tissue Bath Assay

This is a classical pharmacological method used to measure tissue contractility in response to agonists and antagonists.[16]

Methodology:

-

Tissue Dissection and Preparation: A smooth muscle tissue, such as a segment of guinea pig ileum or a ring of rat thoracic aorta, is carefully dissected and placed in a bath containing a physiological salt solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution.[16][17] The PSS is maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2 / 5% CO2) to ensure tissue viability.[17]

-

Mounting: The tissue is suspended between a fixed hook and an isometric force transducer within a temperature-controlled organ bath.[18] The transducer measures changes in muscle tension.

-

Equilibration and Tensioning: An optimal passive tension is applied to the tissue, and it is allowed to equilibrate for a period (e.g., 60 minutes).[17][19] During this time, the PSS is changed periodically.

-

Viability Test: The tissue's viability is confirmed by challenging it with a high concentration of potassium chloride (e.g., 80 mM KCl), which induces a non-receptor-mediated contraction.[17]

-

Concentration-Response Curve: After a washout and rest period, histamine is added to the bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has plateaued. This generates a concentration-response curve.[20]

-

Antagonist Studies: To identify the receptor involved, the experiment is repeated after pre-incubating the tissue with a specific antagonist (e.g., mepyramine for H1, cimetidine for H2). A rightward shift in the concentration-response curve indicates competitive antagonism.[15]

-

Data Acquisition and Analysis: The force generated is recorded using a data acquisition system.[16] Data are analyzed to determine parameters like EC50 and maximal response (Emax).

Intracellular Calcium Imaging

This technique allows for the direct measurement of changes in cytosolic free calcium concentration ([Ca2+]i) in response to histamine stimulation in cultured smooth muscle cells.

Methodology:

-

Cell Culture: Human bronchial smooth muscle cells (hBSMCs) or another relevant cell line are cultured to an appropriate confluency in suitable media.[8]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it into the active, membrane-impermeant form.[10]

-

Measurement Setup: The cells (on a coverslip) are placed on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths and a sensitive camera to detect emitted fluorescence.

-

Stimulation: A baseline fluorescence is recorded, after which the cells are perfused with a solution containing histamine.[14]

-

Data Acquisition: The fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is recorded over time. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Analysis: The change in the fluorescence ratio over time provides a dynamic measurement of the histamine-induced calcium transient, including the initial peak (release from stores) and the sustained plateau phase (calcium influx).[10] Experiments can be performed in calcium-free buffer to isolate the contribution of intracellular stores.[21] Inhibitors of PLC (e.g., U73122) or IP3 receptors can be used to confirm the signaling pathway.[8][14]

References

- 1. SMPDB [smpdb.ca]

- 2. news-medical.net [news-medical.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ck12.org [ck12.org]

- 6. H2 Receptor-Mediated Relaxation of Circular Smooth Muscle in Human Gastric Corpus: the Role of Nitric Oxide (NO) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 8. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histamine-stimulated increases in intracellular calcium in the smooth muscle cell line, DDT1MF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coexistence of histamine H1 and H2 receptors coupled to distinct signal transduction pathways in isolated intestinal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells [jstage.jst.go.jp]

- 15. Different mechanisms are responsible for the contractile effects of histaminergic compounds on isolated intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reprocell.com [reprocell.com]

- 19. researchgate.net [researchgate.net]

- 20. thepharmajournal.com [thepharmajournal.com]

- 21. Ca2+ signals evoked by histamine H1 receptors are attenuated by activation of prostaglandin EP2 and EP4 receptors in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Binding Affinity and Signaling of Histamine Phosphate at H1 and H2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and signal transduction pathways of histamine at the H1 and H2 receptors. The information presented herein is intended to serve as a core resource for researchers and professionals involved in pharmacology and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key molecular processes.

Histamine Receptor Binding Affinity

Histamine, a crucial biogenic amine, mediates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The affinity and functional potency of histamine at these receptors dictate the cellular response. While direct binding affinity constants (Ki or Kd) for histamine itself are complex to determine due to its endogenous nature and rapid dissociation, functional assays provide a robust measure of its activity. The half-maximal effective concentration (EC50) is a standard metric for the potency of an agonist like histamine.

The table below summarizes the functional potency of histamine at human H1 and H2 receptors. A lower EC50 value indicates a higher potency.

| Receptor Subtype | Ligand | Potency (EC50) | Assay Type | Reference |

| Histamine H1 Receptor (H1R) | Histamine | 8.4 µM | Functional Assay (in vitro) | [2] |

| Histamine H2 Receptor (H2R) | Histamine | 2.1 µM | Functional Assay (in vitro) | [2] |

Note: The term "histamine phosphate" refers to a common salt form of histamine used for stability and solubility. In solution, it dissociates, and the active ligand that binds to the receptor is the histamine molecule itself.

Receptor Signaling Pathways

The distinct physiological effects of histamine are a direct result of the differential signaling cascades initiated by H1 and H2 receptor activation.

Histamine H1 Receptor (H1R) Signaling

The H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[3][4] Upon histamine binding, the activated Gαq subunit stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and increased vascular permeability.[1][4]

Histamine H2 Receptor (H2R) Signaling

The H2 receptor is primarily coupled to the Gs family of G-proteins.[4] Activation of H2R by histamine leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates specific cellular proteins, culminating in responses such as the stimulation of gastric acid secretion.[1] While classically linked to Gs, some studies suggest H2R can also couple to Gq/11 proteins in certain cells, leading to an increase in intracellular calcium.[3]

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a test compound for H1 or H2 receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293T or CHO cells) stably or transiently expressing the recombinant human H1 or H2 receptor.

-

Radioligand:

-

For H1R: [³H]-Mepyramine (also known as pyrilamine).

-

For H2R: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine.

-

-

Unlabeled Competitor: The test compound (e.g., this compound) and a known high-affinity ligand to determine non-specific binding (e.g., mianserin for H1R, cimetidine for H2R).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Fluid and Counter: For quantifying radioactivity.

Experimental Workflow

The following diagram and protocol describe the key steps in a filtration-based competitive radioligand binding assay.

Detailed Procedure

-

Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer. Dilute the radioligand and cell membrane homogenate to their final working concentrations.

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.

-

Non-Specific Binding (NSB) Wells: Add a saturating concentration of a known unlabeled ligand, radioligand, and cell membrane suspension.

-

Competitive Binding Wells: Add the serially diluted test compound, radioligand, and cell membrane suspension. All conditions should be performed in triplicate.

-

-

Incubation: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. Histamine receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. current-knowledge-and-perspectives-on-histamine-h-1-and-h-2-receptor-pharmacology-functional-selectivity-receptor-crosstalk-and-repositioning-of-classic-histaminergic-ligands - Ask this paper | Bohrium [bohrium.com]

- 4. youtube.com [youtube.com]

- 5. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Histamine Phosphate in Gastric Acid Secretion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Histamine is the principal, final common mediator of gastric acid secretion. Acting through the histamine H2 receptor on parietal cells, it triggers a potent signaling cascade that results in the activation of the H+/K+ ATPase, the "proton pump." The synthesis and release of histamine are tightly regulated by a complex interplay of neural (acetylcholine), hormonal (gastrin), and paracrine (somatostatin) factors, with the enterochromaffin-like (ECL) cell serving as the primary source of histamine in the gastric mucosa. Understanding these intricate mechanisms is fundamental to the pharmacology of acid-related disorders and the development of therapeutic agents such as H2 receptor antagonists and proton pump inhibitors. This guide provides an in-depth examination of the molecular pathways, regulatory networks, and experimental methodologies central to the study of histamine's role in gastric physiology.

The Enterochromaffin-Like (ECL) Cell: The Gastric Histamine Source

While mast cells are also present in the gastric mucosa, the enterochromaffin-like (ECL) cell is recognized as the primary source of the histamine involved in regulating gastric acid secretion.[1] These neuroendocrine cells are strategically located in the gastric glands of the oxyntic mucosa, in close proximity to the parietal cells they regulate.[2]

The activity of ECL cells is controlled by the two other major secretagogues:

-

Gastrin: Released from G cells in the stomach antrum, gastrin is the most important physiological stimulus for histamine release.[3] It travels through the bloodstream to bind to cholecystokinin-B (CCK2) receptors on the ECL cells, stimulating both the synthesis (via histidine decarboxylase) and secretion of histamine.[4][5] The gastrin-ECL cell axis is considered a critical regulatory pathway for acid secretion.[3]

-

Acetylcholine (ACh): Released from vagal nerve endings, ACh also stimulates histamine release from ECL cells, contributing to the neural regulation of acid secretion.[6][7]

Somatostatin, released from D cells, acts as the primary inhibitor of the ECL cell, suppressing histamine release and thus providing a negative feedback signal.[2][4]

Molecular Mechanism of Action: The Parietal Cell Signaling Pathway

Histamine exerts its powerful stimulatory effect on acid secretion by binding to the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the parietal cell.[8][9] The binding event initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: The histamine-bound H2 receptor activates a stimulatory G-protein (Gs).[8]

-

Adenylyl Cyclase Activation: The alpha subunit of the activated Gs protein stimulates the enzyme adenylyl cyclase.[10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[8][10][11]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate cAMP-dependent protein kinase (PKA).[8][12]

-

Proton Pump Translocation and Activation: PKA phosphorylates various intracellular proteins, which triggers the translocation of tubulovesicles containing the H+/K+ ATPase (proton pump) to the apical secretory canalicular membrane and their subsequent fusion.[11][13][14] This process dramatically increases the number of active proton pumps at the cell surface.

-

Ion Exchange: The activated H+/K+ ATPase pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.[11][15]

This cAMP-mediated pathway is the primary mechanism for histamine-stimulated acid secretion.[9][10] Potentiating interactions occur between the histamine-cAMP pathway and the Ca2+-mediated pathways activated by acetylcholine (via M3 receptors) and gastrin (via CCK2 receptors), leading to a synergistic and robust secretory response.[8][9][10]

The Integrated Regulation of Gastric Acid Secretion

Histamine's role cannot be viewed in isolation. It is part of a sophisticated network of stimulatory and inhibitory signals that fine-tune acid secretion to match digestive needs.

-

Stimulatory Control: Food intake initiates the process. Vagal stimulation (ACh) and the presence of peptides in the stomach cause G cells to release gastrin.[9][16] Gastrin then potently stimulates ECL cells to release histamine.[17] This gastrin-histamine axis is the primary driver of meal-stimulated acid secretion.[8] ACh also contributes by directly stimulating parietal cells and ECL cells.[8][9]

-

Inhibitory Control: As gastric pH drops, D cells are stimulated to release somatostatin. Somatostatin provides crucial negative feedback by inhibiting gastrin release from G cells and histamine release from ECL cells, thereby preventing excessive acidification.[2][4]

Quantitative Data on Histamine-Mediated Secretion

The following tables summarize key quantitative data from various experimental models, illustrating the potency of histamine and the effects of its antagonists.

Table 1: Histamine Potency and Receptor Antagonism

| Parameter | Agonist / Antagonist | Value | Species / Model | Reference |

|---|---|---|---|---|

| EC50 (Adenylate Cyclase) | Histamine | 2 x 10⁻⁷ M | Canine Parietal Cells | [18] |

| EC50 (Phospholipase C) | Histamine | 3.1 x 10⁻⁷ M | Canine Parietal Cells | [18] |

| pA2 (Antagonism) | Cimetidine vs. Histamine | 5.7 | Human Gastric Glands | [19] |

| pA2 (Antagonism) | Cimetidine vs. Histamine | 6.0 | Rabbit Gastric Glands | [19] |

| pA2 (Antagonism) | Cimetidine vs. Impromidine | 7.3 | Rabbit Gastric Glands | [19] |

| pA2 (Antagonism) | Cimetidine vs. Betazole | 6.1 - 6.3 | Human (in vivo) |[19] |

EC50: Half-maximal effective concentration. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 2: Stimulated Acid Secretion in Various Models

| Stimulant(s) | Acid Output (μeq/15 min) | Species / Model | Reference |

|---|---|---|---|

| Baseline | 0.06 ± 0.03 | Mouse (in vivo) | [20] |

| Pentagastrin | 0.59 ± 0.14 | Mouse (in vivo) | [20] |

| Histamine + Carbachol | 7.0 ± 1.9 | Mouse (in vivo) | [20] |

| Basal Histamine Release | 2.95 ± 0.07 μM | Guinea Pig Mucosa (in vitro) |[5] |

Key Experimental Protocols

The study of histamine-induced gastric acid secretion employs a range of in vivo and in vitro models.

Protocol 1: In Vivo Gastric Acid Measurement in Anesthetized Mice

-

Objective: To measure stimulated gastric acid secretion in a live animal model.

-

Methodology:

-

Animal Preparation: Mice are fasted overnight with access to dextrose water, then anesthetized (e.g., with pentobarbital sodium).[20]

-

Surgical Procedure: A catheter is placed in the jugular vein for intravenous administration of stimulants. The stomach is exposed, and cannulas are inserted into the esophagus and duodenum to allow for luminal perfusion.[20]

-

Perfusion and Baseline: The stomach is perfused at a constant rate (e.g., 0.3 ml/min) with saline containing a non-absorbable volume marker, such as [¹⁴C]polyethylene glycol ([¹⁴C]PEG).[20] Effluent is collected for a baseline period (e.g., 45 minutes).

-

Stimulation: A stimulant, such as histamine (e.g., 0.23 mg/kg iv) plus carbachol, is infused intravenously for a set period (e.g., 1 hour).[20]

-

Sample Collection & Analysis: Gastric effluent is collected in intervals (e.g., every 15 minutes). The volume is determined by the dilution of the [¹⁴C]PEG marker, and the acid content is measured by titration with NaOH to a neutral pH.

-

-

Reference: This method is adapted from protocols used in studies with aquaporin-4 knockout mice.[20]

Protocol 2: In Vitro Acid Secretion in Isolated Gastric Glands

-

Objective: To measure the direct effect of secretagogues on parietal cells within an intact glandular structure.

-

Methodology:

-

Gland Isolation: Gastric mucosa is harvested from an animal (e.g., rabbit or human biopsy). The tissue is subjected to enzymatic digestion (e.g., with collagenase) and mechanical disruption to release intact gastric glands.

-

Incubation: Isolated glands are incubated in a buffered solution containing a radiolabeled weak base, typically [¹⁴C]aminopyrine.

-

Stimulation: Secretagogues (e.g., histamine, betazole) and/or antagonists (e.g., cimetidine) are added to the incubation medium.[19]

-

Measurement: In response to stimulation, parietal cells secrete acid into the glandular lumen. The acidic environment traps the protonated [¹⁴C]aminopyrine. The amount of trapped radioactivity, measured by scintillation counting after separating the glands from the medium, serves as a quantitative index of acid secretion.

-

-

Reference: This technique is a standard in vitro method for studying parietal cell physiology.[19]

Conclusion

This compound is the indispensable paracrine signal for the stimulation of gastric acid secretion. Its release from ECL cells, primarily under the control of gastrin, and its subsequent action on parietal cell H2 receptors, represent the final common pathway for robust acid production. The intricate signaling cascade, from receptor binding to proton pump activation, highlights multiple potential targets for pharmacological intervention. A thorough understanding of this physiological axis has been paramount in the development of highly successful drug classes for treating acid-peptic disorders and remains a cornerstone of gastric physiology research.

References

- 1. mdpi.com [mdpi.com]

- 2. Enterochromaffin-like cell - Wikipedia [en.wikipedia.org]

- 3. Physiological and clinical significance of enterochromaffin-like cell activation in the regulation of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parietal cell - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. teachmeanatomy.info [teachmeanatomy.info]

- 17. Enterochromaffin-Like (ECL) Cells [vivo.colostate.edu]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Histamine H2-receptor of human and rabbit parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gastric acid secretion in aquaporin-4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Histamine Phosphate as a Neurotransmitter in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a well-known mediator of allergic reactions, also functions as a critical neurotransmitter in the central nervous system (CNS). Synthesized in a specific cluster of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus, histaminergic projections innervate almost all brain regions, modulating a wide array of physiological and behavioral processes. This technical guide provides an in-depth exploration of histamine phosphate's role as a CNS neurotransmitter, detailing its synthesis, metabolism, signaling pathways through its four receptor subtypes (H1, H2, H3, and H4), and its involvement in key brain functions. The guide summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for its investigation, and presents visual diagrams of its complex signaling networks to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction

The recognition of histamine as a neurotransmitter in the CNS has opened new avenues for understanding brain function and developing novel therapeutics for neurological and psychiatric disorders.[1][2] Unlike other major neurotransmitter systems with multiple neuronal sources, the central histaminergic system originates exclusively from the tuberomammillary nucleus (TMN) in the posterior hypothalamus.[2][3] From this single source, histaminergic neurons project extensively throughout the brain, underscoring the global influence of this system.[2][4] Histamine is involved in the regulation of the sleep-wake cycle, arousal, cognition, memory, and appetite.[1][2][5][6] Alterations in the brain's histamine system have been implicated in various conditions, including sleep disorders, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] This guide focuses on this compound, the salt form of histamine commonly used in experimental and clinical settings, and its actions within the CNS.

Histamine Synthesis and Metabolism in the CNS

The synthesis and metabolism of histamine in the brain are tightly regulated processes crucial for maintaining its precise signaling functions.

Synthesis

Histamine is synthesized from the essential amino acid L-histidine in a single enzymatic step catalyzed by L-histidine decarboxylase (HDC) .[7][8][9][10] This enzyme is the definitive marker for histaminergic neurons.[11] Once synthesized, histamine is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) .[8][12]

Metabolism

Following its release into the synaptic cleft, histamine's action is terminated primarily through enzymatic degradation, as no active neuronal reuptake mechanism has been identified.[9] The principal route of histamine metabolism in the vertebrate brain is methylation by histamine-N-methyltransferase (HMT) , which converts histamine to tele-methylhistamine.[7][9][12] tele-Methylhistamine is subsequently metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazoleacetic acid.[7][9] A secondary pathway involves oxidative deamination by diamine oxidase (DAO) , but this enzyme is present in much lower concentrations in the CNS.[9]

Histamine Receptors and Signaling Pathways

Histamine exerts its diverse effects in the CNS by activating four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][13] Each receptor subtype is coupled to different intracellular signaling cascades and exhibits a unique distribution pattern in the brain.

Histamine H1 Receptor (H1R)

The H1 receptor is widely distributed throughout the brain, including the thalamus, hypothalamus, and cerebral cortex.[14] It is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[15] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[15] The H1 receptor is critically involved in promoting wakefulness and arousal.[5][6][16] First-generation antihistamines, which cross the blood-brain barrier and block H1 receptors, are known for their sedative effects.[17]

Histamine H2 Receptor (H2R)

The H2 receptor is also widely expressed in the CNS and is coupled to Gs proteins. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). H2 receptor activation is generally associated with neuronal excitation.

Histamine H3 Receptor (H3R)

The H3 receptor is primarily located in the CNS and functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[18][19] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[18][20] The H3 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[18][21] H3 receptor antagonists/inverse agonists are being investigated for their potential to treat cognitive disorders, narcolepsy, and ADHD by enhancing the release of histamine and other wake-promoting neurotransmitters.[2][21]

Histamine H4 Receptor (H4R)

The H4 receptor is the most recently discovered histamine receptor and is primarily expressed on cells of hematopoietic origin.[22] However, evidence suggests its functional expression on neurons and glial cells in the CNS.[23][24][25] Like the H3 receptor, the H4 receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[22] The role of the H4 receptor in the CNS is still under active investigation, but it is thought to be involved in neuroinflammation and immune responses within the brain.[22][26][27]

Quantitative Data on Histamine Neurotransmission

The following tables summarize key quantitative data from studies on histamine neurotransmission in the CNS.

Table 1: Basal Extracellular Histamine Levels in Rat Brain Measured by Microdialysis

| Brain Region | Basal Histamine Level (fmol/10 µL) | Basal Histamine Release (pmol/20 min) | Estimated Extracellular Concentration (nM) | Reference |

| Hypothalamus | 35.45 ± 4.56 | 0.09 ± 0.01 | 7.8 | [28][29][30] |

| Prefrontal Cortex | 9.05 ± 1.56 | - | - | [30] |

| Hippocampus | 7.83 ± 0.86 | - | - | [30] |

| Striatum | 6.54 ± 0.66 | - | - | [30] |

Table 2: Effects of Pharmacological Agents on Hypothalamic Histamine Release in Rats

| Agent | Dose | Effect on Histamine Release | Reference |

| High K+ (100 mM) | - | ↑ 170-175% | [28][29] |

| Thioperamide (H3R antagonist) | 5 mg/kg, i.p. | ↑ ~2-fold to 3-fold | [28][29] |

| Metoprine (HMT inhibitor) | 10 mg/kg, i.p. | ↑ ~2-fold | [28] |

| Thioperamide + Metoprine | 5 mg/kg + 10 mg/kg, i.p. | ↑ 650% | [28] |

| α-Fluoromethylhistidine (HDC inhibitor) | 100 mg/kg, i.p. | ↓ ~70% | [28] |

| Tetrodotoxin (10⁻⁶ M) | - | Suppressed basal release | [29] |

Table 3: Electrophysiological Properties of Histaminergic Neurons in the Tuberomammillary Nucleus (TMN)

| Species | Property | Value | Reference |

| Rat | Resting Membrane Potential | ~ -50 mV | [11] |

| Mouse | Resting Membrane Potential | -47.6 ± 0.5 mV | [11] |

| Mouse | Spontaneous Firing Rate (Wake) | ~ 2 Hz | [15] |

| Mouse | Spontaneous Firing Rate (Slow Wave Sleep) | ~ 0.5 Hz | [15] |

| Rat | Conduction Velocity | Slow (unmyelinated axons) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the histaminergic system. Below are outlines of key experimental protocols.

In Vivo Microdialysis for Measuring Histamine Release

This technique allows for the sampling of extracellular histamine from specific brain regions in awake or anesthetized animals.

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.

-

Perfusion: Perfuse the probe with a physiological solution (e.g., Ringer's solution or artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 1 µL/min).[28]

-

Sample Collection: Collect the outflowing perfusate (dialysate) at regular intervals (e.g., every 20-30 minutes) into collection vials containing a stabilizing agent like perchloric acid.[28]

-

Histamine Analysis: Quantify the histamine concentration in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after derivatization.[28][29]

-

Data Analysis: Calculate the basal histamine release and assess changes in response to pharmacological agents or behavioral stimuli.

Whole-Cell Patch-Clamp Electrophysiology of Histaminergic Neurons

This technique is used to record the electrical properties of individual histaminergic neurons in brain slices.

Protocol Outline:

-

Brain Slice Preparation: Prepare acute brain slices (250-300 µm thick) containing the TMN from a rodent brain.

-

Neuron Identification: Identify histaminergic neurons, often aided by the use of transgenic animals expressing a fluorescent reporter protein under the control of the HDC promoter.[11][31][32]

-

Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration, allowing for the recording of the neuron's electrical activity, such as resting membrane potential, action potential firing patterns, and postsynaptic currents.[11]

-

Pharmacological Manipulation: Apply histamine receptor agonists and antagonists to the bath solution to characterize the effects of histamine and the function of its receptors on the electrophysiological properties of the neuron.

Role of Histamine in CNS Functions and Disorders

The widespread projections of the histaminergic system allow it to modulate numerous critical CNS functions.

-

Wakefulness and Sleep: The histaminergic system is a key component of the ascending arousal system.[5][6] Histaminergic neurons fire at their highest rates during wakefulness, decrease their activity during non-REM sleep, and are virtually silent during REM sleep.[4][5][6] This explains the sedative effects of first-generation antihistamines.[16]

-

Cognition and Memory: Histamine plays a complex role in learning and memory.[33][34] Activation of H1 and H2 receptors and blockade of H3 autoreceptors generally enhance cognitive processes.[35][36][37] H3 receptor antagonists are being explored as cognitive enhancers for conditions like Alzheimer's disease and ADHD.[21]

-

Appetite and Metabolism: Histamine acts as a potent suppressor of food intake, an effect primarily mediated by H1 receptors in the hypothalamus.[38]

-

Neurological and Psychiatric Disorders: Dysregulation of the histaminergic system is linked to several CNS disorders. Decreased histamine levels have been observed in the brains of Alzheimer's disease patients, while abnormally high levels are found in Parkinson's disease and schizophrenia.[1] Low histamine levels are also associated with an increased susceptibility to seizures.[1][2]

Conclusion and Future Directions

This compound is a pleiotropic neurotransmitter that plays a vital modulatory role throughout the central nervous system. The continued elucidation of its complex signaling pathways and its interactions with other neurotransmitter systems provides a fertile ground for the development of novel therapeutic agents. Targeting histamine receptors, particularly H3 and H4 receptors, holds significant promise for the treatment of a range of CNS disorders, including sleep disorders, cognitive impairments, and neuroinflammatory conditions.[2][39][40] Future research will likely focus on developing receptor subtype-selective ligands with improved pharmacokinetic profiles and further unraveling the specific contributions of histaminergic subpopulations to distinct brain functions and pathologies.

References

- 1. peirsoncenter.com [peirsoncenter.com]

- 2. Histamine in neurotransmission and brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. Histamine in the regulation of wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Frontiers | Histamine, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]

- 9. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Electrophysiological Properties of Genetically Identified Histaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mthfrsupport.com.au [mthfrsupport.com.au]

- 15. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 16. healinghistamine.com [healinghistamine.com]

- 17. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histamine H4 receptor optimizes TR cell frequency and facilitates anti-inflammatory responses within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. go.drugbank.com [go.drugbank.com]

- 26. Histamine H4 Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 27. researchgate.net [researchgate.net]

- 28. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Electrophysiological Properties of Genetically Identified Histaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Is Histamine Affecting Your Brain? | Dr. Hagmeyer [drhagmeyer.com]

- 34. Targeting Histamine and Histamine Receptors for Memory Regulation: An Emotional Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Brain histamine modulates recognition memory: possible implications in major cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Boosting histamine helps memory recall - Alzheimer's Research UK [alzheimersresearchuk.org]

- 37. asianscientist.com [asianscientist.com]

- 38. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. Advances in histamine pharmacology reveal new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

In Vivo Effects of Histamine Phosphate on Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a potent biogenic amine that plays a crucial role in the inflammatory response, particularly in allergic reactions.[1] One of its most prominent effects is the rapid and transient increase in vascular permeability, leading to plasma extravasation and edema.[2][3] This technical guide provides a comprehensive overview of the in vivo effects of histamine phosphate, a stable salt form of histamine commonly used in research, on vascular permeability.[4][5] It details the underlying signaling mechanisms, experimental protocols for assessment, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of therapeutics targeting vascular leakage.

Quantitative Data on Histamine-Induced Vascular Permeability

The in vivo effects of histamine on vascular permeability are dose-dependent. The following tables summarize quantitative data from studies utilizing common assays to measure these effects in mouse models.

Table 1: Evans Blue Extravasation Assay

This assay measures the leakage of intravenously injected Evans blue dye, which binds to serum albumin, into the tissue surrounding the site of histamine injection. The amount of extravasated dye is a direct indicator of increased vascular permeability.[6][7]

| Animal Model | This compound Dose | Site of Administration | Measurement | Result | Reference |

| Mouse (FVB/NJcl) | 0.4 mg/ear | Transcutaneous (ear) | Evans Blue Leakage (µ g/ear ) | Significant increase compared to vehicle | [1] |

| Mouse | Not Specified | Subcutaneous | Evans Blue Extravasation | Dose-dependent increase |

Data synthesized from multiple sources indicating a general dose-dependent trend.

Table 2: Intravital Microscopy Data

Intravital microscopy allows for the direct visualization and quantification of vascular leakage of fluorescently labeled tracers in real-time.[8][9]

| Animal Model | This compound Dose | Tracer | Measurement | Result | Reference |

| Mouse (BALB/c) | 5 mg (i.v.) | 70 kDa FITC-dextran | Fold change in Mean Fluorescence Intensity (MFI) in interstitial space | Significant increase within 5 minutes | [10] |

| Mouse (FVB/NJcl) | 0.4 mg/ear | FITC-dextran | Quantification of FITC-dextran leakage | Significant increase after application | [1] |

| Mouse (FVB/NJcl) | 0.4 mg/ear | Not applicable | Change in arterial diameter | Significant increase (dilation) | [1] |

| Mouse (FVB/NJcl) | 0.4 mg/ear | Not applicable | Blood flow (Laser Doppler Velocimetry) | Significant increase 5 minutes after application | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to assess histamine-induced vascular permeability.

Modified Miles Assay for Vascular Permeability

This assay quantifies vascular leakage by measuring the extravasation of Evans blue dye.[6]

Materials:

-

This compound solution (e.g., 20 ng/µL in sterile PBS)[6]

-

Evans blue dye solution (e.g., 0.5% or 2% w/v in sterile PBS)[6]

-

Anesthesia solution (e.g., ketamine/xylazine cocktail)[6]

-

Formamide[7]

-

Spectrophotometer

Procedure:

-

Anesthetize the mouse using an appropriate anesthesia solution.

-

Inject Evans blue dye solution intravenously (e.g., via the tail vein) or intraperitoneally. The intravenous route provides a more rapid and direct measure.[6]

-

After a short circulation time (e.g., 5-10 minutes), intradermally or subcutaneously inject a defined volume of this compound solution into the desired site (e.g., dorsal skin, ear, or paw). A control injection of sterile PBS should be administered at a contralateral site.

-

Allow a specific time for the permeability response to occur (e.g., 20-30 minutes).

-

Euthanize the animal and excise the skin or tissue at the injection sites.

-

Incubate the tissue samples in formamide at an elevated temperature (e.g., 55-60°C) for a sufficient time to extract the Evans blue dye (e.g., 24-48 hours).[7]

-

Centrifuge the samples to pellet any tissue debris.

-

Measure the absorbance of the supernatant at approximately 610-620 nm.[7][11]

-

Quantify the amount of extravasated Evans blue dye using a standard curve. The results are typically expressed as µg of dye per mg of tissue.[7]

Intravital Microscopy of Vascular Permeability

This technique allows for real-time visualization and quantification of vascular leakage in living animals.[8][9]

Materials:

-

This compound solution

-

Fluorescently labeled dextrans of various molecular weights (e.g., 70 kDa, 150 kDa, 2000 kDa FITC-dextran)[8][10]

-

Anesthetized animal prepared for microscopy (e.g., ear or cremaster muscle exteriorized)

-

Two-photon or confocal microscope equipped for intravital imaging

Procedure:

-

Anesthetize the animal and maintain its body temperature.

-

Surgically prepare the tissue of interest for imaging (e.g., immobilize the ear on a coverslip).

-

Administer the fluorescently labeled dextran intravenously to visualize the vasculature.

-

Acquire baseline images of the blood vessels before histamine administration.

-

Administer this compound, either systemically (i.v.) or locally to the imaged tissue.

-

Record time-lapse images to capture the extravasation of the fluorescent tracer from the blood vessels into the surrounding interstitial space.

-

Quantify the change in vascular permeability by measuring the mean fluorescence intensity (MFI) in the interstitial space over time relative to the MFI within the blood vessel.[10]

Signaling Pathways in Histamine-Induced Vascular Permeability

Histamine exerts its effects on vascular permeability primarily through the activation of the Histamine H1 receptor (H1R) on endothelial cells.[2][12][13] This initiates a cascade of intracellular signaling events that lead to the disruption of the endothelial barrier.

The RhoA/ROCK Signaling Pathway

A major mechanism underlying histamine-induced endothelial barrier disruption is the activation of the RhoA/ROCK pathway, which leads to cytoskeletal rearrangement and increased endothelial cell contractility.[14][15][16]

Caption: The RhoA/ROCK signaling cascade initiated by histamine binding to H1R.

The Role of Nitric Oxide (NO)

Histamine also stimulates the production of nitric oxide (NO) in endothelial cells, which contributes to vasodilation and increased blood flow, further promoting vascular permeability.[17][18][19]

Caption: Histamine-induced nitric oxide production and its effect on blood flow.

Experimental Workflow for Assessing Vascular Permeability

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of histamine on vascular permeability.

Caption: A generalized workflow for in vivo vascular permeability experiments.

Conclusion

This compound is a critical tool for studying the mechanisms of vascular permeability in vivo. Its effects are primarily mediated through the H1 receptor, leading to the activation of signaling pathways such as the RhoA/ROCK cascade and nitric oxide production. These events culminate in the disruption of the endothelial barrier and increased vascular leakage. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to understand and therapeutically target histamine-induced vascular hyperpermeability in inflammatory and allergic conditions.

References

- 1. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo | PLOS One [journals.plos.org]

- 3. Frontiers | Histamine induced high mobility group box-1 release from vascular endothelial cells through H1 receptor [frontiersin.org]

- 4. Stability of solutions of histamine acid phosphate after sterilization by heating in an autoclave - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intravital analysis of vascular permeability in mice using two-photon microscopy | KYOTO UNIVERSITY [kyoto-u.ac.jp]

- 9. Intravital Imaging of Vascular Permeability by Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Involvement of the H1 histamine receptor, p38 MAP kinase, MLCK, and Rho/ROCK in histamine-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of the H1 Histamine Receptor, p38 MAP Kinase, Myosin Light Chains Kinase, and Rho/ROCK in Histamine-Induced Endothelial Barrier Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. RhoA and ROCK mediate histamine-induced vascular leakage and anaphylactic shock. [escholarship.org]

- 16. RhoA and ROCK mediate histamine-induced vascular leakage and anaphylactic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. physoc.org [physoc.org]

The Foundational Role of Histamine Phosphate in Immune Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a well-known biogenic amine, is a pivotal mediator in a myriad of physiological and pathological processes. While its role in allergic reactions and gastric acid secretion is widely recognized, its intricate and often dualistic function in modulating the immune system is a subject of ongoing intensive research.[1][2] This technical guide provides a comprehensive overview of the foundational research on histamine phosphate and its impact on the immune response. This compound is a stable, salt form of histamine commonly utilized in experimental and clinical research, with its immunological effects being mediated by the histamine molecule.[3]

This document delves into the core mechanisms of histamine action on various immune cells, details the signaling pathways of its four identified receptors (H1R, H2R, H3R, and H4R), presents quantitative data on its immunomodulatory effects, and provides detailed protocols for key experimental assays.[1][4] The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting the histaminergic system in a range of immunological disorders.

Histamine's Dual Role in Immunity: Pro-inflammatory and Immunoregulatory Effects

Histamine's influence on the immune system is complex, exhibiting both pro-inflammatory and immunoregulatory properties that are dependent on the specific histamine receptor engaged, the concentration of histamine, and the type of immune cell involved.[1][5]

Pro-inflammatory Actions:

-

Vasodilation and Increased Vascular Permeability: A hallmark of the acute inflammatory response, histamine induces vasodilation and increases the permeability of blood vessels, facilitating the recruitment of immune cells to sites of inflammation.[6]

-

Chemotaxis: Histamine acts as a chemoattractant for various immune cells, including eosinophils and mast cells, primarily through the H4 receptor.[7][8]

-

Activation of Immune Cells: Through the H1 receptor, histamine can promote the activation of Th1 lymphocytes and enhance the antigen-presenting capacity of dendritic cells (DCs).[1]

Immunoregulatory Actions:

-

Modulation of Cytokine Production: Histamine can significantly alter the cytokine profile of immune cells. For instance, via the H2 receptor, it can suppress the production of the pro-inflammatory cytokine IL-12 while enhancing the production of the anti-inflammatory cytokine IL-10 in dendritic cells, thereby favoring a Th2-polarized immune response.[9][10]

-

Inhibition of T-cell Proliferation: At certain concentrations and through H2 receptor signaling, histamine can inhibit T-cell proliferation.[11]

-

Regulation of T-helper Cell Differentiation: Histamine plays a crucial role in the balance between Th1 and Th2 responses. H1R signaling tends to promote Th1 responses, while H2R signaling is associated with a shift towards Th2 immunity.[1][10]

Histamine Receptors and Their Signaling Pathways

The diverse effects of histamine are mediated by four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. Each receptor is coupled to different intracellular signaling pathways, leading to varied cellular responses.[1][4]

Histamine H1 Receptor (H1R) Signaling

Activation of H1R, which is widely expressed on immune cells, smooth muscle, and endothelial cells, primarily signals through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the production of pro-inflammatory mediators.[1][12]

Histamine H2 Receptor (H2R) Signaling

The H2R is coupled to the Gs family of G proteins. Upon activation by histamine, H2R stimulates adenylyl cyclase (AC), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA). This pathway is generally associated with immunomodulatory and anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine production and the promotion of a Th2-type immune response.[1][13]

Histamine H4 Receptor (H4R) Signaling

The H4R, predominantly expressed on hematopoietic cells, is coupled to Gi/o proteins. Activation of H4R inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, H4R signaling can activate the mitogen-activated protein kinase (MAPK) pathway and induce intracellular calcium mobilization. The H4R is critically involved in the chemotaxis of immune cells like eosinophils and mast cells and plays a significant role in inflammatory and allergic conditions.[7][14]

Quantitative Data on Histamine's Immunomodulatory Effects

The following tables summarize key quantitative data from foundational research on the effects of histamine on various immune cells.

Table 1: Effect of Histamine on Cytokine Production by Dendritic Cells

| Cell Type | Stimulus | Histamine Concentration | Effect on IL-12 | Effect on IL-10 | Reference |

| Human monocyte-derived DCs | LPS | 10⁻⁵ M | Significant suppression | Significant enhancement | [8] |

| Human monocyte-derived DCs | LPS | 10 μM | ~73% ± 8% inhibition | Additive increase with LPS | [15] |

| Murine spleen-derived DCs | LPS | Concentration-dependent | Significant decrease | - | [16] |

Table 2: Effect of Histamine on Eosinophil Chemotaxis

| Parameter | Histamine Concentration | EC₅₀ / IC₅₀ | Receptor | Reference |

| Chemotaxis | 0.01–10 μM | EC₅₀ of 83 nM | H4R | [17] |

| Inhibition of Chemotaxis (by JNJ 7777120) | 1 μM Histamine | IC₅₀ of 86 nM | H4R | [17] |

| Inhibition of Chemotaxis (by thioperamide) | 1 μM Histamine | IC₅₀ of 519 nM | H4R | [17] |

| Random Migration (Chemokinesis) | 5 x 10⁻⁶ to 5 x 10⁻⁵ M | - | - | [18] |

Table 3: Effect of Histamine on Mast Cell Degranulation

| Mast Cell Type | Histamine Concentration | % Degranulation (β-hexosaminidase release) | Receptor Implicated | Reference |

| HMC-1 cells | 10 μM | 26.48% | H1R & H4R | [19] |

| LAD-2 cells | 10 μM | 28.86% | H1R & H4R | [19] |

| Cord blood-derived mast cells | 10 μM | 53.92% | H1R & H4R | [19] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of histamine and immune response are provided below.

Experimental Workflow for Histamine-Induced Cytokine Production in Dendritic Cells

References

- 1. Intracellular Cytokine Staining Protocol [anilocus.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound [dailymed.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. WebAIM: Contrast Checker [webaim.org]

- 6. This compound | Histamine Receptor ligand, endogenous | stimulating Histamine 1/2 receptors| CAS 51-74-1 | Histamine diphosphate| Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 8. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 12. Histamine modulates mast cell degranulation through an indirect mechanism in a model IgE-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. m.youtube.com [m.youtube.com]

- 15. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro effects of histamine on eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of Histamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine, a pivotal biogenic amine, plays a crucial role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Its discovery in the early 20th century marked a significant milestone in pharmacology and immunology. This technical guide provides an in-depth overview of the discovery of histamine and the chemical principles underlying the synthesis of its phosphate salt. It includes a historical timeline, detailed signaling pathways of its major receptors, and a generalized protocol for its chemical synthesis. Quantitative data are presented in tabular format for clarity, and complex biological and chemical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Historical Context

The journey of histamine discovery began in 1910 when it was first identified.[3][4][5] English scientists George Barger and Henry H. Dale were at the forefront of this discovery, initially isolating the compound from the plant fungus ergot in 1910 and subsequently from animal tissues in 1911.[4] The profound physiological effects of this newly found substance were first described by Sir Henry Dale and Patrick Laidlaw in 1910.[3] Their work laid the foundation for understanding histamine's role as a key mediator in the body's response to injury and inflammation.

Timeline of Key Events:

-

1910: Sir Henry Dale and Patrick Laidlaw describe the physiological effects of histamine.[3]

-

1910: George Barger and Henry H. Dale isolate histamine from ergot fungus.[4]

-

1911: Barger and Dale isolate histamine from animal tissues.[4]

-

1932: The role of histamine in allergic reactions is identified.[1]

Chemical Properties and Quantitative Data

Histamine is an organic nitrogenous compound with the chemical formula C₅H₉N₃. The phosphate salt, histamine phosphate (or histamine diphosphate), is a common form used in research and clinical settings.

| Property | Value | Reference(s) |

| Histamine (Free Base) | ||

| Molar Mass | 111.15 g/mol | [6] |

| Melting Point | 83.5 °C | |

| This compound | ||

| Molecular Formula | C₅H₁₅N₃O₈P₂ | [7] |

| Molar Mass | 307.14 g/mol | [7][8] |

| Melting Point | 139 °C | [6] |

| Solubility in Water | Readily soluble | [9] |

Biological Synthesis and Signaling Pathways

In biological systems, histamine is synthesized from the amino acid L-histidine through a single-step decarboxylation reaction.[1][2][9][10] This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC).[1][2][9][10][11]

References

- 1. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H15N3O8P2 | CID 65513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Expression of Histidine Decarboxylase and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early Investigations into Histamine Phosphate's Vasodilatory Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine, has long been recognized for its potent physiological effects, most notably its role in allergic reactions and as a regulator of gastric acid secretion. Its profound impact on the vasculature, specifically its ability to induce vasodilation, was one of its earliest characterized actions and laid the groundwork for decades of research into vascular biology and the development of antihistaminic drugs. This technical guide provides an in-depth exploration of the seminal early investigations into the vasodilatory properties of histamine phosphate, focusing on the foundational experiments, the evolution of mechanistic understanding, and the quantitative data that underpinned these discoveries.

The Foundational Work of Dale and Laidlaw (1910)

The story of histamine's vasodilatory effects begins in earnest with the meticulous work of Sir Henry Dale and Patrick Laidlaw at the Wellcome Physiological Research Laboratories. In their landmark 1910 paper, they systematically characterized the physiological actions of β-imidazolylethylamine, the compound that would later be named histamine.[1][2] Their experiments, primarily in cats and dogs, provided the first definitive evidence of its powerful depressor effect on arterial blood pressure, a direct consequence of peripheral vasodilation.[1][3]

Key Experiment: Blood Pressure Measurement in the Anesthetized Cat

One of the cornerstone experiments performed by Dale and Laidlaw involved the continuous measurement of arterial blood pressure in an anesthetized cat following the intravenous administration of this compound.[1][3]

Experimental Protocol:

-

Animal Model: A cat was anesthetized, typically with ether.

-

Surgical Preparation: The carotid artery was cannulated and connected to a mercury manometer to record blood pressure. The femoral vein was cannulated for the intravenous injection of substances.

-

Recording Apparatus: A kymograph, a revolving drum with smoked paper, was used to record the changes in blood pressure transmitted from the mercury manometer via a stylus.[4][5] This provided a continuous graphical representation of the blood pressure over time.

-

Drug Administration: A solution of this compound was injected intravenously.

-

Observation: The effect of the injection on the cat's blood pressure was recorded on the kymograph.

Summary of Quantitative Data:

| Animal Model | Dose of this compound (intravenous) | Observation on Arterial Blood Pressure | Reference |

| Anesthetized Cat | Not specified in precise molar concentrations in the original paper, but described as "a small dose" | A profound and rapid fall in arterial blood pressure | [1][3] |

Experimental Workflow Diagram:

The Dawn of Antihistamines and the H1 Receptor

For several decades following Dale and Laidlaw's work, the mechanism of histamine's action remained a "black box." The prevailing theory was a direct effect on the smooth muscle of blood vessels. A significant leap in understanding came with the development of the first antihistamines by Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in 1937.[6] These compounds were the first to be identified that could specifically antagonize the effects of histamine.[6] This discovery not only had immense therapeutic potential but also provided a crucial tool for dissecting the pharmacological actions of histamine, leading to the eventual postulation of specific histamine receptors.[4]

Key Experiment: Protection Against Histamine-Induced Lethality in Guinea Pigs